molecular formula C7H13NO2 B079819 N,N-Dimethyllevulinamide CAS No. 13458-51-0

N,N-Dimethyllevulinamide

Cat. No. B079819
CAS RN: 13458-51-0
M. Wt: 143.18 g/mol
InChI Key: HZGHSXQROPQLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyllevulinamide (DMLA) is a cyclic amide that has gained significant attention in recent years due to its potential applications in scientific research. DMLA is a colorless, water-soluble compound that is commonly used as a solvent in various chemical reactions. It is also used as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of N,N-Dimethyllevulinamide is not fully understood. However, it is believed to act as a polar aprotic solvent, which can facilitate various chemical reactions. N,N-Dimethyllevulinamide has been shown to have a high dielectric constant, which makes it an excellent solvent for polar compounds. It can also act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between molecules.

Biochemical And Physiological Effects

N,N-Dimethyllevulinamide has been shown to have minimal toxicity and is generally considered to be safe for use in scientific research. It has been used as a solvent in various biochemical and physiological assays, including enzyme assays and cell culture experiments. N,N-Dimethyllevulinamide has also been used as a cryoprotectant in the preservation of biological samples.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N,N-Dimethyllevulinamide in scientific research is its high solubility in water and organic solvents. This makes it an excellent solvent for a wide range of compounds. N,N-Dimethyllevulinamide is also relatively inexpensive and easy to obtain. However, one of the limitations of using N,N-Dimethyllevulinamide is its low boiling point, which can make it difficult to work with at high temperatures. N,N-Dimethyllevulinamide can also react with certain compounds, such as strong bases, which can limit its use in some reactions.

Future Directions

There are several potential future directions for the use of N,N-Dimethyllevulinamide in scientific research. One area of interest is the use of N,N-Dimethyllevulinamide in the synthesis of novel pharmaceuticals and agrochemicals. N,N-Dimethyllevulinamide has also been investigated as a potential solvent for the preparation of metal-organic frameworks, which have potential applications in gas storage and separation. Additionally, N,N-Dimethyllevulinamide has been explored as a potential solvent for the preparation of biodegradable polymers, which could have applications in the field of sustainable materials.

Synthesis Methods

The synthesis of N,N-Dimethyllevulinamide can be achieved through several methods, including the reaction of levulinic acid with dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation or recrystallization.

Scientific Research Applications

N,N-Dimethyllevulinamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in fields such as biochemistry, pharmacology, and materials science. N,N-Dimethyllevulinamide has been used as a solvent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a stabilizer in the preparation of nanoparticles and as a surfactant in emulsion polymerization.

properties

CAS RN

13458-51-0

Product Name

N,N-Dimethyllevulinamide

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N,N-dimethyl-4-oxopentanamide

InChI

InChI=1S/C7H13NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H2,1-3H3

InChI Key

HZGHSXQROPQLCJ-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)N(C)C

Canonical SMILES

CC(=O)CCC(=O)N(C)C

Other CAS RN

13458-51-0

Origin of Product

United States

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